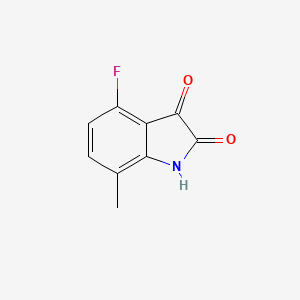
4-Fluoro-7-methylisatin
Overview
Description
4-Fluoro-7-methylisatin is a chemical compound with the molecular formula C9H6FNO2 . It is used in various fields of research and development .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-7-methylisatin is represented by the InChI code 1S/C9H6FNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13). The molecular weight of this compound is 179.15 .Scientific Research Applications
Therapeutic Outcomes in Drug Discovery
Isatin and its derivatives, including 4-Fluoro-7-methylisatin, have been recognized for their diverse pharmacological activities . They have shown potential in various therapeutic outcomes against multiple diseases . The incorporation of fluoro at C-7 or chloro at the C-5 position of the isatin motif enhances the potential .
Anticancer Activity
Isatin derivatives have shown significant anticancer activity . The structure of isatins, such as NH at position 1 and carbonyl functions at positions 2 and 3, allows for the design of biologically active analogues via different approaches .
Antifungal and Antimicrobial Activity
Isatin derivatives have demonstrated antifungal and antimicrobial properties . This makes them valuable in the development of new antimicrobial agents.
Anti-Inflammatory Activity
Isatin derivatives, including 4-Fluoro-7-methylisatin, have shown anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.
Antiviral Activity
Isatin derivatives have shown broad-spectrum antiviral properties . For example, two thiosemicarazone derivatives were tested against HIV, and their antiviral efficacy was concentration-dependent .
Detection of Hg2+
A new fluorescent probe for the detection of Hg2+ was designed and synthesized via attaching N-methylisatin to rhodamine B hydrazide through an imine linkage . In an ethanol-Tris buffer medium, the addition of Hg2+ caused a strong orange fluorescence and a visual color change from colorless to pink .
properties
IUPAC Name |
4-fluoro-7-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOIUCVMHIKMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588555 | |
| Record name | 4-Fluoro-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-7-methylisatin | |
CAS RN |
668-24-6 | |
| Record name | 4-Fluoro-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


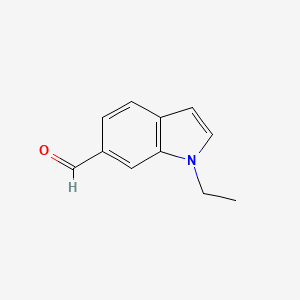

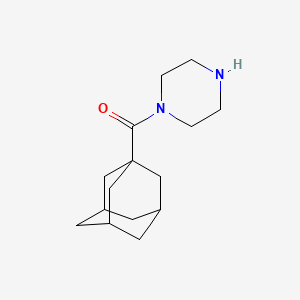
![3-[(3-Fluorophenyl)amino]propanoic acid](/img/structure/B1341438.png)
![3-[(4-Fluorophenyl)amino]propanoic acid](/img/structure/B1341439.png)
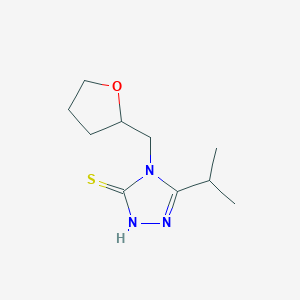


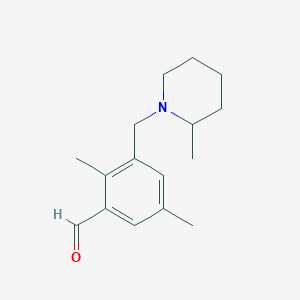
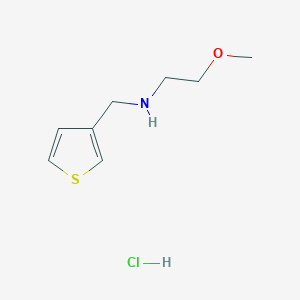

![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1341467.png)
![4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B1341479.png)